molecular formula C7H16O2 B3051124 2,2-Dimethyl-1,5-pentanediol CAS No. 3121-82-2

2,2-Dimethyl-1,5-pentanediol

Cat. No. B3051124
CAS RN: 3121-82-2
M. Wt: 132.2 g/mol
InChI Key: QQOJDTOGFYCSAU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,5-pentanediol is a chemical compound with the molecular formula C7H16O2 . It is a variant of 1,5-Pentanediol, where two hydrogen atoms are replaced by methyl groups .


Synthesis Analysis

1,5-Pentanediol, a related compound, is produced by the hydrogenation of glutaric acid and its derivatives . A bio-based method has been developed for the synthesis of 1,5-pentanediol from furfural, a chemical derived from renewable hemicellulose sources such as wood and crop wastes .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,5-pentanediol is similar to that of 1,5-Pentanediol, but with two additional methyl groups . The presence of these methyl groups may influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

In a study, a Pt-based catalyst supported on MgO was used for the selective hydrogenation of biomass furfuryl alcohol to prepare pentanediol . The selectivity of the catalyst for 1,2-pentanediol and 1,5-pentanediol reached 59.4% and 15.2%, respectively .

Scientific Research Applications

Chemical Intermediate

2,2-Dimethyl-1,5-pentanediol is primarily recognized as an important chemical intermediate. It has widespread applications in the production of materials such as polyurethane, polyester, plastifiers, inks, paints, and spices. This versatility makes it a valuable component in various industrial processes (Hen Jun-hai, 2007).

Synthesis and Structural Applications

It is used in the synthesis of complex titanium alkoxide complexes. These complexes have been characterized in both solid and gas phases, demonstrating their stability and potential applications in materials science (S. Damo et al., 2000). Additionally, 2,2-Dimethyl-1,5-pentanediol is involved in the creation of hydroxy-terminated oligomers and block copolyesters, which are used in various polymer applications (R. Tsai et al., 2002).

Biomass Conversion

This compound plays a significant role in the conversion of biomass into valuable chemicals. It is involved in processes like the synthesis of 1,5-pentanediol from furfural, demonstrating its importance in sustainable and renewable chemical production (Z. Brentzel et al., 2017). Moreover, its application in the conversion of furfural to 1,5-pentanediol through processes such as hydrogenation and dehydration highlights its role in developing eco-friendly chemicals (Kefeng Huang et al., 2017).

Catalysis and Hydrogenolysis

2,2-Dimethyl-1,5-pentanediol is utilized in the field of catalysis, specifically in the selective hydrogenolysis of biomass-derived chemicals. Its role in enhancing the yield and selectivity of such processes is crucial for the efficient production of fine chemicals (Shuichi Koso et al., 2009).

Biotechnology and Metabolic Engineering

In biotechnology, it has been used in metabolic engineering, particularly in the development of nonnatural pathways for the biosynthesis of valuable chemicals from carbohydrates, demonstrating its potential in bioprocess engineering (Xuecong Cen et al., 2020).

Nanotechnology

In the field of nanotechnology, 2,2-Dimethyl-1,5-pentanediol has been employed as a capping and structure-directing agent in the synthesis of nanomaterials, indicating its significance in the development of advanced materials (Y. Zhong et al., 2013).

Safety And Hazards

While specific safety data for 2,2-Dimethyl-1,5-pentanediol is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, and to not ingest or breathe vapors or spray mist when handling similar chemical compounds .

Future Directions

The use of lipases for the sustainable synthesis and biodegradation of polymers, including those based on pentanediols, is a promising area of research . This approach is environmentally friendly and involves waste reduction and the use of natural renewable sources .

properties

IUPAC Name

2,2-dimethylpentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,6-9)4-3-5-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOJDTOGFYCSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440249
Record name 2,2-dimethyl-1,5-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,5-pentanediol

CAS RN

3121-82-2
Record name 2,2-dimethyl-1,5-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
19
Citations
JF Coleman - 1966 - search.proquest.com
1,6-ELIMINATIONS WITH TWO CARBON-CARBON CLEAVAGES 1,6-ELIMINATIONS WITH TWO CARBON-CARBON CLEAVAGES Full Text %ft&\:j-v'i''*vK ;y*»'; -".'T ' L t ' . ftfl »vi" This …
Number of citations: 3 search.proquest.com
R Achten, A Koudijs, Z Karczmarzyk, ATM Marcelis… - Liquid …, 2004 - Taylor & Francis
The synthesis and thermotropic properties of four homologous series of salicylaldimine-based dimer liquid crystals are reported. Two 4-(4-alkoxy-2-hydroxybenzylideneamino)…
Number of citations: 50 www.tandfonline.com
AK Bains, A Kundu, D Maiti, D Adhikari - Chemical Science, 2021 - pubs.rsc.org
A well-defined, bench-stable nickel catalyst is presented here, that can facilitate double alkylation of a methyl ketone to realize a wide variety of cycloalkanes. The performance of the …
Number of citations: 17 pubs.rsc.org
Y Ishii, K Osakada, T Ikariya, M Saburi… - The Journal of Organic …, 1986 - ACS Publications
Ruthenium complex catalyzed regioselective dehydrogenation of unsymmetrically substituted 1, 4-and 1, 5-diols in the presence of such a hydrogen acceptor as,/9-unsaturated ketone …
Number of citations: 85 pubs.acs.org
MP Doyle, RL Dow, V Bagheri… - The Journal of Organic …, 1983 - ACS Publications
Oxidations of 2-and 4-substituted 1, 4-butanediols to their corresponding-butyrolactones by the combination of molecular bromine and nickel (II) alkanoate occur with a high degree of …
Number of citations: 15 pubs.acs.org
Y Takeuchi, Y Ichikawa, K Tanaka… - Bulletin of the Chemical …, 1988 - journal.csj.jp
Several 3-methyl- or 3,3-dimethylgermacyclohexanes were prepared and their 13 C and 73 Ge NMR spectra were determined. Steric energies for all of stereoisomers of some of these …
Number of citations: 8 www.journal.csj.jp
A Miyata, M Furukawa, R Irie, T Katsuki - Tetrahedron letters, 2002 - Elsevier
Aerobic oxidation of 1,n- and 1,ω-diols with (ON)Ru(salen) 1 as the catalyst was found to give the corresponding lactols in almost quantitative yields. Furthermore, in the oxidation of 2,2-…
Number of citations: 39 www.sciencedirect.com
Y Ishii, T Yoshida, K Yamawaki… - The Journal of Organic …, 1988 - ACS Publications
1C:= 4 2c:= 4 1d;= 8 2d:= 8 1 e;= 10 2 e:= 10 sodium brómate, 9 oxoaminium salts, 10 or Ni-mediated* 11 oxidations, and Ru, 12 Pd, 13 Rh, 14 or Pt15-catalyzed reactions etc.) are …
Number of citations: 81 pubs.acs.org
Y Ishii, K Osakada, T Ikariya, M Saburi, S Yoshikawa - Tetrahedron Letters, 1983 - Elsevier
Ruthenium complex catalyzed regioselective dehydrogenation of unsymmetrically substituted 1,4- and 1,5-diols in the presence of α,β-unsaturated ketone as a hydrogen acceptor and …
Number of citations: 20 www.sciencedirect.com
RL Willer, EL Eliel - Journal of the American Chemical Society, 1977 - ACS Publications
The conformational freeenergies (-AG’s) of methylgroups at the 2-, 3-, and 4-positions of thiane have been determined tobe 1.42±0.07, 1.40±0.07, and 1.80±0.10 kcal/mol, respectively, …
Number of citations: 72 pubs.acs.org

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